![molecular formula C10H14N2O2 B011987 6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one CAS No. 102583-80-2](/img/structure/B11987.png)
6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one, also known as DMHMM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of biological and biochemical assays.
Mécanisme D'action
The mechanism of action of 6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one is not fully understood, but it is believed to act as a substrate for a variety of different enzymes. Once inside a cell, 6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one is metabolized by these enzymes, leading to the production of various metabolites that can then be studied and analyzed.
Effets Biochimiques Et Physiologiques
6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one has been shown to have a variety of biochemical and physiological effects, including the ability to alter enzyme activity and protein-protein interactions. It has also been shown to have potential anti-cancer properties, although more research is needed to fully understand the mechanism behind this effect.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one in lab experiments is its versatility. It can be used in a variety of different assays and is relatively easy to synthesize. However, one limitation of using 6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one is that it can be toxic to cells at high concentrations, making it difficult to use in certain types of experiments.
Orientations Futures
There are many potential future directions for research involving 6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one. One area of interest is in the development of new drug therapies based on its anti-cancer properties. Additionally, there is potential for using 6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one in the development of new enzyme assays and in the study of protein-protein interactions. Overall, 6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one can be synthesized through a multistep process involving the reaction of several different chemical compounds. One common method for synthesizing 6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one involves the reaction of 2,4-pentanedione with dimethylhydrazine, followed by a series of additional reactions to form the final product.
Applications De Recherche Scientifique
6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one has been used extensively in scientific research as a tool for studying various biological processes. One of the most common applications of 6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one is in the study of enzyme kinetics, where it is used as a substrate for a variety of different enzymes. 6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one has also been used in the study of protein-protein interactions, as well as in the development of new drug therapies.
Propriétés
Numéro CAS |
102583-80-2 |
|---|---|
Nom du produit |
6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one |
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2-[(E)-(dimethylhydrazinylidene)methyl]-6-methoxyphenol |
InChI |
InChI=1S/C10H14N2O2/c1-12(2)11-7-8-5-4-6-9(14-3)10(8)13/h4-7,13H,1-3H3/b11-7+ |
Clé InChI |
QYVFLZRIJVUKCN-UHFFFAOYSA-N |
SMILES isomérique |
CN(C)NC=C1C=CC=C(C1=O)OC |
SMILES |
CN(C)N=CC1=C(C(=CC=C1)OC)O |
SMILES canonique |
CN(C)NC=C1C=CC=C(C1=O)OC |
Synonymes |
(6E)-6-[(2,2-dimethylhydrazinyl)methylidene]-2-methoxy-cyclohexa-2,4-d ien-1-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)
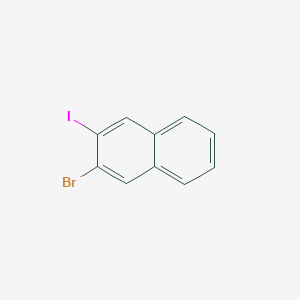
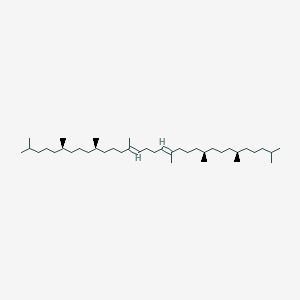
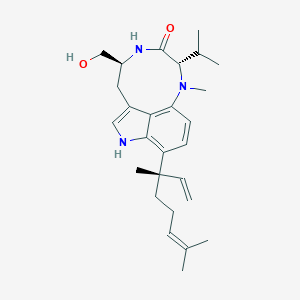
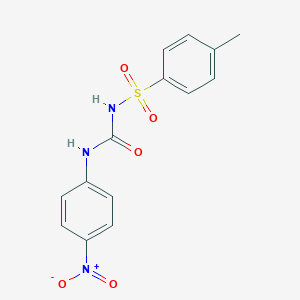
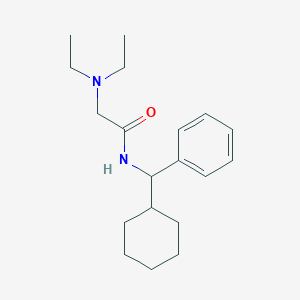
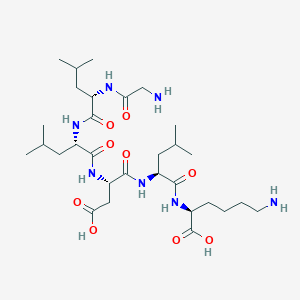
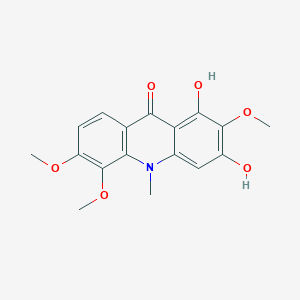
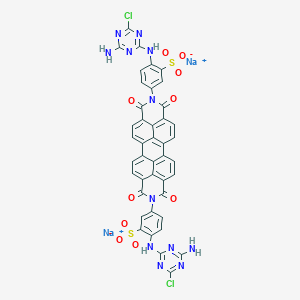

![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)
![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)
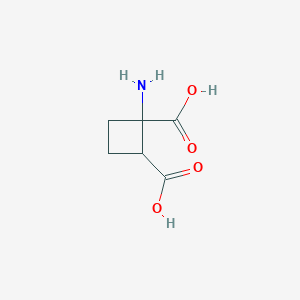
![2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid](/img/structure/B11939.png)